2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine

Description

Chemical Structure and Properties

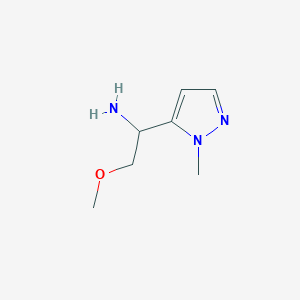

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine (CAS: 1177284-86-4) is a secondary amine with the molecular formula C₇H₁₃N₃O and a molar mass of 155.2 g/mol . Its structure comprises a methyl-substituted pyrazole ring (1-methyl-1H-pyrazol-5-yl) linked to an ethanamine backbone via a methoxy group. This compound’s physicochemical properties, such as moderate polarity due to the methoxy and amine groups, make it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-7(3-4-9-10)6(8)5-11-2/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXSNDGQVGYILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methoxyethanamine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like NaOH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Ethanimines

(a) 2-((1-Ethyl-1H-pyrazol-5-yl)methoxy)ethanamine

- Molecular Formula : C₈H₁₅N₃O

- Key Differences : The pyrazole ring features an ethyl group (vs. methyl) at the 1-position, and the ethanamine chain is connected via a methoxy bridge .

(b) N-Methyl-2-[(1-methyl-1H-pyrazol-5-yl)-2-thienylmethoxy]ethanamine

- Molecular Formula : C₁₂H₁₇N₃OS

- Key Differences : Incorporates a thiophene ring and a methylated amine . The thienyl group introduces sulfur, which can influence electronic properties and binding interactions .

- Implications : The sulfur atom may enhance π-stacking interactions in biological systems, while the tertiary amine increases lipophilicity.

(c) 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Heterocyclic Variants

(a) 5-Methoxytryptamine (5-MT)

- Molecular Formula : C₁₁H₁₄N₂O

- Key Differences : Replaces pyrazole with an indole ring and positions the methoxy group on the indole .

(b) (5-Methoxy-1-methyl-1H-benzodiazol-2-yl)methanamine

Functional Group Modifications

(a) 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

- Molecular Formula : C₇H₁₀N₂O₂

- Key Differences : Replaces the amine group with a ketone .

- Implications : The ketone’s electrophilic nature enables nucleophilic addition reactions, diverging from the amine’s hydrogen-bonding capacity.

(b) [1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: Many analogs, including the target compound, are synthesized via nucleophilic substitutions or cyclocondensation reactions using reagents like malononitrile or ethyl cyanoacetate .

- Computational Analysis : Tools like Multiwfn (wavefunction analysis) and SHELX (crystallography) aid in predicting electron localization, bond orders, and crystal packing, critical for optimizing synthetic yields .

- Biological Relevance : Pyrazole derivatives often exhibit antimicrobial or kinase inhibitory activity, while indole/benzimidazole analogs are explored for CNS or anticancer applications .

Biological Activity

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine is a heterocyclic compound belonging to the pyrazole class, characterized by its methoxy group and an ethanamine side chain. This compound has garnered interest in medicinal chemistry due to its notable biological activities, including potential anticancer properties, enzyme interactions, and applications in drug design.

The molecular formula of this compound is . Its structure includes a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group enhances its solubility and reactivity, making it a suitable candidate for further chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds structurally similar to this compound possess cytotoxic effects on various cancer cell lines. The IC50 values for these compounds range from 37 to 156 μM, indicating their potency in inhibiting cell proliferation. This suggests a potential mechanism of action involving DNA interaction and disruption of cellular processes related to cancer growth.

Enzyme Interaction

The compound has been utilized in studies focusing on enzyme interactions. It acts as a ligand in biochemical assays, demonstrating the ability to modulate enzyme activity. This interaction is crucial for understanding its potential therapeutic applications and mechanisms of action.

Metal Complex Formation

Research highlights that this compound can form complexes with various metal ions. These complexes exhibit diverse structural geometries and reactivity, which may enhance their biological activity and therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes key compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1-methyl-1H-pyrazol-4-yl)ethanamine | C6H10N4 | Different pyrazole position affecting reactivity |

| 2-(5-Methyl-pyrazol-1-yl)-ethylamine | C7H10N4 | Variation in substituents leading to different activities |

| 5-Methyl-pyrazole | C4H6N2 | Simpler structure without the ethanamine moiety |

This comparison illustrates how variations in substituents and structural configurations can influence the biological activity and chemical properties of similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Study : The compound showed promise as an enzyme inhibitor in biochemical assays, highlighting its potential role in drug development for diseases where enzyme modulation is beneficial.

- Metal Complex Studies : Research on metal complexes formed with this compound revealed enhanced stability and activity against specific biological targets, suggesting potential applications in targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.